N-(2-aminophenyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(2-aminophenyl)-4-methoxybenzenesulfonamide, also known as this compound or Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1980s and has since become a popular drug due to its high efficacy and low toxicity.
Scientific Research Applications
Antitumor Applications
N-(2-aminophenyl)-4-methoxybenzenesulfonamide and related compounds have been extensively studied for their antitumor properties. These compounds, as part of sulfonamide-focused libraries, have demonstrated significant effectiveness in cell-based antitumor screens. Specifically, they have shown potential as cell cycle inhibitors, with some progressing to clinical trials due to their ability to disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines. For example, studies have highlighted compounds such as E7010, an orally active antimitotic agent, which disrupts tubulin polymerization, and E7070, which causes a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).
Synthesis and Evaluation for Anticancer Activity
The synthesis and evaluation of this compound derivatives have been a significant focus, particularly for their potential as anticancer agents. Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effect on several cancer cell lines, indicating high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016).
Interaction with Tubulin and Antimitotic Properties
Further research has been conducted on the interaction of these sulfonamide drugs with tubulin. They have been found to bind to the colchicine site of tubulin in a reversible manner, affecting tubulin polymerization and exhibiting antimitotic properties. This has been essential in understanding the mechanism of action of these compounds in cancer therapy (Banerjee et al., 2005).
Photodynamic Therapy Applications
A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been conducted, showcasing its potential in photodynamic therapy for cancer treatment. These compounds exhibited high singlet oxygen quantum yield and fluorescence properties, indicating their suitability as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Chlorinating Reagent
This compound and similar compounds have been utilized as chlorinating reagents. These reagents have found applications in various chemical syntheses, demonstrating versatility in organic chemistry (Pu et al., 2016).
Crystal Structure Analysis
Studies have also focused on the crystal structures of related benzenesulfonamide compounds, providing insights into their molecular configurations and interactions, which are critical for understanding their biological activities and potential applications (Rodrigues et al., 2015).
properties
IUPAC Name |
N-(2-aminophenyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILZFXMLGNOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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